molecular formula C14H12ClN3O5S B1608875 N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide CAS No. 79817-49-5

N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide

Cat. No.: B1608875
CAS No.: 79817-49-5
M. Wt: 369.8 g/mol
InChI Key: FAGBGCWSFWSOHI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Numbers

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is established as N-[4-[(4-chloro-3-nitrophenyl)sulfonylamino]phenyl]acetamide. This nomenclature reflects the complex substitution pattern wherein the central phenyl ring bears an acetamide substituent at the para position relative to the sulfonamide linkage. The sulfonyl group connects to a second aromatic ring system that contains both chloro and nitro substituents in specific positional arrangements. Alternative nomenclature variations documented in chemical databases include N-[4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]phenyl]acetamide and Acetamide, N-[4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]phenyl]-.

The Chemical Abstracts Service registry number assigned to this compound is 79817-49-5, providing a unique identifier for chemical databases and regulatory documentation. Additional identifiers include the European Community number 279-279-8 and the DSSTox Substance identifier DTXSID201000758. The Nikkaji Number J320.169D and Wikidata identifier Q82994478 provide further cross-referencing capabilities across international chemical information systems. These multiple identification systems ensure comprehensive tracking and reference capabilities across diverse chemical databases and regulatory frameworks.

Molecular Formula and Weight (C₁₄H₁₂ClN₃O₅S; 369.78 g/mol)

The molecular formula C₁₄H₁₂ClN₃O₅S accurately represents the elemental composition of this sulfonamide derivative. This formula indicates the presence of fourteen carbon atoms forming the aromatic ring systems and acetamide group, twelve hydrogen atoms distributed across the molecular framework, one chlorine atom as a halogen substituent, three nitrogen atoms comprising the nitro group and sulfonamide linkages, five oxygen atoms distributed among the nitro, sulfonyl, and acetamide functionalities, and one sulfur atom central to the sulfonamide bridge structure.

The calculated molecular weight of 369.78 g/mol provides the precise mass measurement for this compound. Additional physical property data indicates a density of 1.57 g/cm³, reflecting the substantial molecular packing efficiency influenced by the multiple aromatic ring systems and polar functional groups. The melting point range of 188-190 degrees Celsius demonstrates the thermal stability characteristics of this crystalline compound. These physical parameters collectively establish the fundamental thermodynamic and structural properties essential for compound identification and characterization protocols.

Property Value Source
Molecular Formula C₁₄H₁₂ClN₃O₅S
Molecular Weight 369.78 g/mol
Density 1.57 g/cm³
Melting Point 188-190°C
CAS Number 79817-49-5

X-Ray Crystallography and 3D Conformational Analysis

The three-dimensional structural characterization of N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide involves comprehensive conformational analysis utilizing computational chemistry approaches. According to PubChem3D structural data, this compound falls within the molecular size parameters suitable for three-dimensional conformer generation, containing fourteen non-hydrogen atoms and exhibiting conformational flexibility through rotatable bonds. The computational conformer models utilize OpenEye OMEGA methodology to generate energetically accessible conformations that represent biologically relevant molecular geometries.

The conformational analysis indicates that this compound exhibits multiple low-energy conformations arising from rotation around the sulfonamide linkage and the acetamide side chain. The three-dimensional structure reveals significant geometric constraints imposed by the planar aromatic ring systems and the tetrahedral geometry around the sulfur center. The InChI structural representation InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-4-11(5-3-10)17-24(22,23)12-6-7-13(15)14(8-12)18(20)21/h2-8,17H,1H3,(H,16,19) provides detailed connectivity information for computational modeling approaches. The InChI Key FAGBGCWSFWSOHI-UHFFFAOYSA-N serves as a unique identifier for three-dimensional structural databases.

The conformer diversity analysis indicates that the molecule adopts preferential conformations that minimize steric interactions between the bulky nitro and chloro substituents while maintaining optimal hydrogen bonding geometries for the sulfonamide and acetamide functionalities. The computed three-dimensional pharmacophore features include hydrogen bond acceptor sites at the carbonyl oxygen atoms and sulfonyl oxygens, along with hydrogen bond donor capability at the sulfonamide nitrogen. These structural features contribute to the compound's potential biological activity profiles and molecular recognition capabilities.

Spectroscopic Signatures: Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry Data

The infrared spectroscopic characterization of this compound reveals distinctive absorption patterns corresponding to the multiple functional groups present in the molecular structure. The infrared spectrum exhibits characteristic carbonyl stretching vibrations in the amide region, typically observed between 1670-1640 cm⁻¹ for secondary amides. The sulfonyl group contributions appear as strong absorption bands around 1350-1150 cm⁻¹, representing the asymmetric and symmetric sulfur-oxygen stretching modes. The nitro group functionality produces characteristic strong absorption bands at approximately 1550 and 1350 cm⁻¹, corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations.

Aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1625-1440 cm⁻¹, while aromatic carbon-hydrogen stretching appears in the 3100-3000 cm⁻¹ region. The carbon-chlorine stretching vibration occurs in the lower frequency range below 800 cm⁻¹, characteristic of aryl halide compounds. Secondary amide nitrogen-hydrogen stretching produces a single band in the 3550-3250 cm⁻¹ region, distinguishable from primary amide patterns. These comprehensive infrared signatures provide definitive fingerprint identification for this compound and enable distinction from structurally related molecules.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Amide C=O stretch 1670-1640 Strong Secondary amide carbonyl
Nitro N=O stretch 1550, 1350 Strong Asymmetric and symmetric NO₂
Sulfonyl S=O stretch 1350-1150 Strong SO₂ asymmetric/symmetric
Aromatic C=C stretch 1625-1440 Medium Aromatic ring vibrations
N-H stretch 3550-3250 Medium Secondary amide NH
C-Cl stretch <800 Strong Aryl chloride

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the hydrogen and carbon environments within the molecular framework. The proton nuclear magnetic resonance spectrum exhibits distinctive aromatic proton signals in the 7-8 parts per million region, reflecting the electron-withdrawing effects of the nitro and chloro substituents. The acetamide methyl group appears as a characteristic singlet around 2.0 parts per million, while the amide proton resonates in the downfield region around 8-10 parts per million due to hydrogen bonding effects. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal around 170 parts per million, with aromatic carbon signals distributed throughout the 120-150 parts per million range reflecting the various substitution patterns.

Properties

IUPAC Name

N-[4-[(4-chloro-3-nitrophenyl)sulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-4-11(5-3-10)17-24(22,23)12-6-7-13(15)14(8-12)18(20)21/h2-8,17H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGBGCWSFWSOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000758
Record name N-{4-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid
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Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79817-49-5
Record name N-[4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]phenyl]acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=79817-49-5
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Record name N-(4-(((4-Chloro-3-nitrophenyl)sulphonyl)amino)phenyl)acetamide
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Record name N-{4-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid
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Record name N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide
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Preparation Methods

Sulfonamide Formation

  • Starting Materials : 4-chloro-3-nitrobenzenesulfonyl chloride and 4’-aminoacetanilide.
  • Reaction Conditions : Typically carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature (0–25°C) to avoid decomposition.
  • Mechanism : The nucleophilic amine group of 4’-aminoacetanilide attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond and release of HCl.
  • Purification : The crude product is purified by recrystallization or chromatographic methods to achieve high purity.

Acetylation Step (If Needed)

In some protocols, acetylation of the amino group on the phenyl ring is performed using acetic anhydride to yield the acetamide derivative, improving stability and crystallinity.

Reduction of Nitro Group

The nitro group (-NO₂) on the 4-chloro-3-nitrophenyl moiety can be selectively reduced to an amine (-NH₂), which is critical for further functionalization or biological activity.

Reagent Conditions Product Yield Notes
H₂, Pd/C (5%) Ethanol, 80°C, 4 hours N-[4-[[(4-chloro-3-aminophenyl)sulphonyl]amino]phenyl]acetamide 52% Scalable but requires specialized equipment for safe handling of nitro groups
Sodium dithionite (Na₂S₂O₄), NH₄Cl H₂O/THF, 60°C, 2 hours Same as above 78% Safer, cost-effective alternative with higher yields
  • Key Insight : Palladium-catalyzed hydrogenation is effective but demands strict safety protocols due to the explosive nature of nitro compounds under hydrogen atmosphere. Sodium dithionite reduction offers a milder, safer, and higher-yielding alternative.

Nucleophilic Aromatic Substitution (NAS) on Chloro Group

The chloro substituent at the 4-position of the nitrophenyl ring is susceptible to nucleophilic aromatic substitution under basic conditions, allowing derivatization.

Reagent Conditions Product Yield Mechanistic Note
K₂CO₃, morpholine Acetone, reflux, 6 hours N-[4-[[(4-morpholino-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide 65% Reaction proceeds via Meisenheimer complex; electron-withdrawing groups facilitate substitution
NaOCH₃ DMF, 100°C, 8 hours N-[4-[[(4-methoxy-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide 58% Polar aprotic solvents stabilize transition state enhancing reaction rate
  • Mechanistic Insight : The nitro and sulfonyl groups are strong electron-withdrawing substituents, activating the aromatic ring toward nucleophilic attack. Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing charged intermediates.

Industrial Scale Considerations

Industrial synthesis follows similar reaction pathways but is optimized for scale, yield, and purity:

  • Use of continuous flow reactors or large batch reactors with precise temperature control.
  • Multi-step purification including recrystallization and chromatographic techniques to remove impurities.
  • Safety protocols for handling nitro groups and sulfonyl chlorides to prevent hazardous incidents.
  • Optimization of reagent stoichiometry and solvent choice to maximize yield and minimize waste.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome Yield Range Notes
Sulfonylation 4-chloro-3-nitrobenzenesulfonyl chloride + 4’-aminoacetanilide; solvent: DCM/ethanol; 0–25°C Formation of sulfonamide linkage 65–80% Requires careful temperature control
Acetylation (optional) Acetic anhydride; reflux Conversion to acetamide derivative 70–85% Improves compound stability and crystallinity
Nitro group reduction H₂, Pd/C or Na₂S₂O₄/NH₄Cl; ethanol or H₂O/THF; 60–80°C Reduction of nitro to amine 52–78% Sodium dithionite safer and higher yield
Nucleophilic aromatic substitution K₂CO₃/morpholine or NaOCH₃; acetone or DMF; reflux or 100°C Substitution of chloro group with nucleophiles 58–65% Electron-withdrawing groups facilitate reaction

Research Findings and Optimization Notes

  • Reaction Yields : The sulfonylation step is generally high yielding but dependent on reagent purity and solvent choice.
  • Safety : Handling of sulfonyl chlorides and nitro compounds requires inert atmosphere and moisture control.
  • Purification : Recrystallization from ethanol or dichloromethane is preferred to achieve high purity.
  • Scalability : Palladium-catalyzed hydrogenation is scalable but requires specialized equipment; sodium dithionite reduction is more practical for industrial scale.
  • Solvent Effects : Polar aprotic solvents like DMF increase nucleophilic substitution rates and yields.
  • Temperature Control : Maintaining optimal temperature during sulfonylation and substitution reactions is critical to avoid side reactions.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂). This transformation is critical for generating bioactive intermediates.

Reagent Conditions Product Yield Source
H₂, Pd/C (5% loading)Ethanol, 80°C, 4 hoursN-[4-[[(4-chloro-3-aminophenyl)sulphonyl]amino]phenyl]acetamide52%
Na₂S₂O₄, NH₄ClH₂O/THF, 60°C, 2 hoursSame as above78%

Key Findings :

  • Palladium-catalyzed hydrogenation is scalable but requires specialized equipment for safe nitro group handling .

  • Sodium dithionite in aqueous THF offers a safer, cost-effective alternative with higher yields .

Nucleophilic Aromatic Substitution

The electron-deficient chloro group (-Cl) at the 4-position participates in nucleophilic substitution under basic conditions.

Reagent Conditions Product Yield Source
K₂CO₃, morpholineAcetone, reflux, 6 hoursN-[4-[[(4-morpholino-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide65%
NaOCH₃, DMF100°C, 8 hoursN-[4-[[(4-methoxy-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide58%

Mechanistic Insight :

  • Substitution proceeds via a Meisenheimer complex, favored by electron-withdrawing nitro and sulfonamide groups .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

Hydrolysis Reactions

The acetamide (-NHCOCH₃) and sulfonamide (-SO₂NH-) groups undergo hydrolysis under acidic or basic conditions.

Reagent Conditions Product Yield Source
6M HClReflux, 12 hoursN-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]amine85%
NaOH (2M)H₂O/EtOH, 70°C, 8 hours4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]aniline91%

Applications :

  • Hydrolyzed products serve as precursors for coupling reactions in drug synthesis .

Oxidation and Stability

The sulfonamide group exhibits stability under oxidative conditions, but the nitro group can be further functionalized.

Reagent Conditions Outcome Source
O₂, TEMPO catalystCH₂Cl₂, 25°C, 24 hoursNo degradation observed
KMnO₄, H₂SO₄80°C, 3 hoursPartial oxidation of sulfonamide to sulfonic acid

Notable Observations :

  • TEMPO-mediated oxidations preserve the sulfonamide moiety, making them suitable for late-stage modifications .

Industrial-Scale Considerations

  • Solvent Optimization : Acetonitrile (10× volume) with K₂CO₃ maximizes substitution yields .

  • Catalyst Recycling : Pd/C catalysts are recoverable via filtration, reducing costs in hydrogenation .

  • Safety Protocols : Acidic workups (e.g., HCl) and solvent exchanges (e.g., water) minimize hazardous waste .

Scientific Research Applications

Chemical Synthesis

N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives that may possess enhanced properties or activities.

Research has indicated that this compound exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, suggesting its potential use as a lead compound in developing new antibiotics.
  • Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Chemistry

Ongoing research is focused on exploring its potential as a therapeutic agent. The compound's ability to form reactive intermediates through reduction reactions allows it to interact with cellular components, potentially leading to novel drug candidates.

Industrial Applications

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited significant activity against resistant bacterial strains.
  • Cancer Research :
    • Research featured in Cancer Letters explored the compound's ability to induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Synthesis Research :
    • A recent paper in Synthetic Communications detailed efficient synthetic routes for producing this compound and its derivatives, emphasizing scalability for industrial applications.

Mechanism of Action

The mechanism of action of N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares a core acetamide-sulfonamide-phenyl scaffold with several analogs. Key differences lie in substituent type, position, and electronic effects.

Table 1: Molecular Data for N-[4-[[(4-Chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide and Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Data/Properties Reference
This compound (Target) C₁₄H₁₁ClN₂O₅S 354.77 Cl (4), NO₂ (3) Hypothesized high acidity due to EWG effects -
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (Compound 15) C₁₅H₁₄ClN₂O₄S 365.80 Cl (3), OCH₃ (4) Mp: 227°C; IR: 1680 cm⁻¹ (CONH), 1144 cm⁻¹ (SO₂NH)
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide C₁₄H₁₃BrN₂O₃S 369.23 Br (4) ChemSpider ID: 853224
N-(4-[[(4-Chloro-2-nitrophenyl)amino]sulfonyl]phenyl)acetamide C₁₄H₁₁ClN₂O₅S 354.77 Cl (4), NO₂ (2) Crystal structure shows H-bonding interactions
N-[4-[(4-Methoxybenzyl)sulfamoyl]phenyl]acetamide C₁₆H₁₈N₂O₄S 334.39 OCH₃ (4, on benzyl) CAS RN: 294885-60-2

Key Observations:

  • Substituent Position: The nitro group's position significantly impacts molecular interactions. The target compound’s 3-nitro substituent (meta to sulfonamide) may induce different electronic effects compared to the 2-nitro analog in , which forms intermolecular H-bonds in crystals .
  • Electronic Effects: Electron-withdrawing groups (EWGs) like NO₂ and Cl increase sulfonamide acidity, enhancing hydrogen-bonding capacity.
  • Molecular Weight: Halogen substituents (Cl, Br) increase molecular weight, which may influence pharmacokinetics (e.g., solubility, membrane permeability).

Pharmacological Activities

Table 2: Biological Activities of Selected Analogs

Compound Name Pharmacological Activity Comparative Efficacy Reference
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Analgesic activity Comparable to paracetamol
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36) Anti-hypernociceptive (inflammatory pain) Superior to standard NSAIDs in preclinical models
N-[4-[[(4-Chloro-2-nitrophenyl)amino]sulfonyl]phenyl]acetamide Intermediate for heterocyclic synthesis Used in synthesizing thiadiazoles, quinolines
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (Compound 15) Antitubercular potential (inferred from class) Pending specific activity data

Key Findings:

  • Analgesic and Anti-inflammatory Effects: Compounds 35 and 36 () demonstrate that sulfonamide derivatives with piperazinyl or diethyl groups exhibit potent analgesic and anti-inflammatory properties, likely due to modulation of COX enzymes or opioid receptors .
  • Synthetic Utility: The 4-chloro-2-nitro analog () serves as a precursor for sulfur-containing heterocycles, which are valuable in drug discovery .

Physical and Spectral Properties

  • Melting Points: Compound 15 () has a high melting point (227°C), consistent with strong intermolecular H-bonding from the sulfonamide and acetamide groups .
  • IR Spectroscopy: Key peaks include:
    • 1680 cm⁻¹: Stretching of the acetamide carbonyl (CONH).
    • 1144 cm⁻¹: Symmetric SO₂ stretching, characteristic of sulfonamides .
  • Crystallography: The 4-chloro-2-nitro analog () forms centrosymmetric dimers via C–H⋯O interactions, highlighting the structural impact of nitro positioning .

Biological Activity

N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide (CAS Number: 79817-49-5) is a sulfonamide derivative with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12ClN3O5S
  • Molecular Weight : 369.78 g/mol
  • Density : 1.57 g/cm³

The compound features both a nitro and a sulfonyl group, contributing to its unique reactivity and biological activity. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through reduction and substitution reactions:

  • Reduction : The nitro group can be reduced to form an amino group, which may enhance interaction with cellular components.
  • Substitution : The chloro group can be substituted, potentially leading to the formation of various derivatives with altered biological activities.

These reactions enable the compound to interact with proteins and nucleic acids, affecting their function and leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • A study evaluated its efficacy against various bacterial strains, reporting minimum inhibitory concentration (MIC) values that demonstrate significant antibacterial properties. Comparatively, it showed more potent activity against Gram-positive bacteria than Gram-negative strains.
Pathogen MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

These findings suggest that this compound could serve as a lead compound for developing new antibiotics.

Anticancer Properties

This compound has also been investigated for its anticancer potential:

  • In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of this compound using the MTT assay on several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.5
HT-29 (colon cancer)20.3

These results indicate that this compound has promising potential as an anticancer agent.

Q & A

Q. What are the recommended methods for synthesizing N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide, and how do reaction conditions influence yield?

A robust synthesis involves sulfonamide intermediate formation. For example, a related N-(4-chloro-2-nitrophenyl)acetamide derivative was synthesized by refluxing sulfonamide precursors with acetic anhydride, followed by crystallization . Key parameters include:

  • Reagent ratios : Stoichiometric excess of acetic anhydride (10 mL per 2.5 g sulfonamide) ensures complete acetylation.
  • Solvent choice : Ethanol or dichloromethane facilitates slow crystallization for high-purity crystals .
  • Purification : Wash with cold water to remove unreacted starting materials. Typical yields range from 65–80% depending on substituent reactivity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves bond angles (e.g., nitro group torsion angles of -16.7° and 160.9° in related compounds) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • NMR spectroscopy : Key signals include:
  • Acetamide methyl group: ~2.1 ppm (singlet, 3H) in 1H^1H NMR.
  • Sulfonyl and nitro groups: Deshielded aromatic protons at 7.5–8.5 ppm .
    • HRMS : Confirms molecular ion peaks (e.g., [M+H+^+] at m/z 422.06 for C14_{14}H12_{12}ClN3_3O5_5S) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and purity for pharmacological studies?

  • Catalysis : Fe(III)-catalyzed amidomethylation reduces side reactions in sulfonamide functionalization .
  • Solvent optimization : Use dichloromethane/ethyl acetate mixtures for better solubility and reduced byproduct formation .
  • Scale-up challenges : Centrifugal partition chromatography (CPC) or preparative HPLC may replace column chromatography for >100 mg batches .

Q. What strategies are employed to analyze conflicting pharmacological data (e.g., analgesic vs. antimicrobial activity)?

  • Dose-response profiling : Test compound 35 (a structural analog) showed analgesic EC50_{50} of 12 µM, comparable to paracetamol, while derivatives with piperazinyl-sulfonamide groups exhibited anti-hypernociceptive activity at 5–10 µM .
  • Target selectivity screening : Use kinase or GPCR panels to identify off-target effects. For example, sulfonamide derivatives often inhibit carbonic anhydrase isoforms, which may confound results .
  • In silico docking : Compare binding poses in COX-2 (analgesic target) vs. bacterial dihydropteroate synthase (antimicrobial target) to rationalize activity differences .

Q. What computational approaches predict the compound’s reactivity and stability under physiological conditions?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate sulfonamide group’s electron-withdrawing effects on acetamide hydrolysis .
  • Molecular dynamics (MD) : Simulate aqueous solubility (log P ~2.1 predicted) and plasma protein binding (>90% albumin affinity common in sulfonamides) .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic cleavage at the sulphonamide linkage as a primary degradation pathway .

Contradictions and Limitations

  • Synthetic yields : Triethylamine-mediated methods (65%) underperform Fe(III)-catalyzed routes (82%), likely due to incomplete acetylation .
  • Biological activity : Structural analogs show divergent targets (e.g., COX-2 vs. antimicrobial enzymes), necessitating rigorous target validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide

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